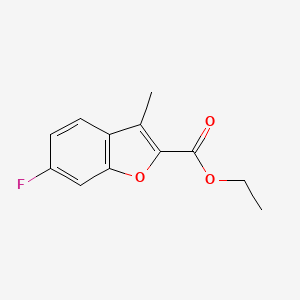

Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate

説明

BenchChem offers high-quality Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl6-fluoro-3-methyl-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO3/c1-3-15-12(14)11-7(2)9-5-4-8(13)6-10(9)16-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWXSKYCBLCJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic data (NMR, IR, MS) of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Molecular Structure and Functional Group Analysis

A thorough spectroscopic analysis begins with a detailed examination of the molecule's structure. Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate is a polysubstituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry.

Caption: Predicted structure of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate.

Key Structural Features:

-

Benzofuran Core: A bicyclic aromatic system composed of a benzene ring fused to a furan ring.

-

Ethyl Ester Group (-COOCH₂CH₃): Attached at the C2 position of the benzofuran ring.

-

Methyl Group (-CH₃): Attached at the C3 position.

-

Fluorine Atom (-F): A halogen substituent at the C6 position of the benzene ring.

These features will give rise to characteristic signals in the various spectra.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, often requiring several hundred to a few thousand scans.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the ethyl and methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 - 7.8 | Doublet of doublets | 1H | H-4 | This proton is ortho to the electron-withdrawing ester group and will be deshielded. It will be coupled to H-5 and H-7. |

| ~ 7.3 - 7.5 | Doublet of doublets | 1H | H-5 | Coupled to H-4 and H-7. The fluorine at C-6 will also influence its chemical shift and may introduce a small coupling. |

| ~ 7.0 - 7.2 | Triplet | 1H | H-7 | Coupled to H-5 and influenced by the fluorine at C-6. |

| 4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| 2.4 - 2.6 | Singlet | 3H | C3-CH₃ | The methyl group at C3 is attached to an aromatic ring and will appear as a singlet in the upfield region. |

| 1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two adjacent methylene protons. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~ 155 - 160 | C-F (C6) | The carbon directly attached to the electronegative fluorine atom will be significantly downfield and will likely appear as a doublet due to C-F coupling. |

| ~ 145 - 155 | C-O (C7a, C2) | Carbons of the furan ring attached to oxygen. |

| ~ 110 - 130 | Aromatic Carbons | The remaining carbons of the benzofuran ring. |

| ~ 60 - 65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom. |

| ~ 14 - 16 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester. |

| ~ 9 - 12 | C3-CH₃ | The methyl carbon attached to the benzofuran ring. |

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~ 2980 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| ~ 1725 - 1705 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~ 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1200 | Strong | C-O Stretch | Ester |

| ~ 1100 - 1000 | Strong | C-F Stretch | Aryl-Fluoride |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₁₂H₁₁FO₃. The predicted exact mass of the molecular ion peak will be approximately 222.07 g/mol . This peak should be clearly visible.

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate in EI-MS.

-

Loss of an ethoxy radical (•OC₂H₅): A common fragmentation for ethyl esters, leading to a fragment at m/z = 177. This acylium ion is resonance-stabilized and is often a prominent peak.

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group, resulting in a fragment at m/z = 193.

-

Loss of the entire ester group (•COOC₂H₅): This would lead to a fragment corresponding to the 6-fluoro-3-methyl-1-benzofuran cation at m/z = 149.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate. By systematically analyzing the molecule's structure and applying the fundamental principles of NMR, IR, and MS, we have established a detailed set of expected data. This framework not only serves as a benchmark for future experimental work on this specific compound but also as a pedagogical tool for scientists and researchers in the field of chemical analysis and drug discovery. The true power of spectroscopy lies not just in data acquisition, but in the logical deduction that connects these spectral fingerprints to the intricate three-dimensional reality of a molecule.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

-

University of California, Davis. Infrared Spectroscopy Table. [Link]

CAS number for Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

An In-Depth Technical Guide to the Synthesis and Potential Applications of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

Introduction: The Case for a Novel Benzofuran Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][4] The strategic introduction of specific substituents, such as methyl groups and fluorine atoms, can profoundly modulate the biological efficacy and pharmacokinetic profile of the parent molecule.[5] Fluorination, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2][6]

Physicochemical & Predicted Properties

While experimental data for the target compound is unavailable, we can predict its key properties based on its constituent parts and known analogs such as Ethyl 6-fluorobenzofuran-2-carboxylate (CAS: 1089681-84-4) and Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 22367-82-4).[7][8][9]

| Property | Predicted Value / Information | Rationale / Source |

| CAS Number | Not Publicly Available | Based on extensive database searches. |

| Molecular Formula | C₁₂H₁₁FO₃ | Calculated based on structure. |

| Molecular Weight | 222.21 g/mol | Calculated based on atomic weights. |

| Appearance | Predicted to be an off-white to yellow solid or oil. | Based on analogs like Ethyl 3-methyl-1-benzofuran-2-carboxylate.[8][10] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Dichloromethane) and insoluble in water. | General property of similar organic esters. |

| LogP | ~3.5 | Estimated based on the addition of a methyl group to Ethyl 6-fluorobenzofuran-2-carboxylate (LogP ~2.75).[7] |

| Boiling Point | > 300 °C (at atmospheric pressure) | Extrapolated from related structures. |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | Standard practice for chemical reagents.[7] |

Proposed Synthesis: A Rational Approach

The synthesis of 2,3-disubstituted benzofurans is a well-trodden path in organic chemistry, with several robust methods available.[11][12][13] For the synthesis of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate, a logical and efficient approach involves the reaction of a substituted o-hydroxyacetophenone with an α-halo ester. This method provides direct access to the desired substitution pattern on the benzofuran core.

The proposed starting material is 2-hydroxy-5-fluoroacetophenone. The fluorine at the 5-position of the phenol ring will become the fluorine at the 6-position of the resulting benzofuran.

Experimental Protocol: Synthesis of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

Reaction: Condensation of 2-hydroxy-5-fluoroacetophenone with ethyl 2-bromopropionate.

Causality: This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group by the ethyl 2-bromopropionate, followed by an intramolecular aldol-type condensation. The base (potassium carbonate) is crucial for deprotonating the phenol, and the subsequent cyclization is driven by the formation of the stable aromatic benzofuran ring system.

Step-by-Step Methodology:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxy-5-fluoroacetophenone (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and acetone or acetonitrile (10-15 mL per gram of acetophenone).

-

Addition of Reagents: Begin stirring the suspension under a nitrogen atmosphere. Add ethyl 2-bromopropionate (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting acetophenone indicates reaction completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate.

Synthetic Workflow Diagram

Caption: Proposed synthesis of the target compound.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a quartet and a triplet for the ethyl ester group, a singlet for the 3-methyl group, and distinct aromatic protons showing coupling consistent with the substitution pattern. The fluorine atom at the 6-position will introduce additional splitting (coupling) to the adjacent aromatic protons (H5 and H7).

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl of the ester, the carbons of the benzofuran core, the ethyl group, and the methyl group. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable for the carbons of the benzene ring.

-

¹⁹F NMR: A singlet is expected, as there are no adjacent fluorine atoms.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₁₂H₁₁FO₃). The fragmentation pattern would likely show the loss of the ethoxy group (-45 Da) and carbon monoxide (-28 Da).

Potential Applications in Drug Discovery

The benzofuran scaffold is a "privileged structure" in medicinal chemistry.[1] The specific combination of a 3-methyl group and a 6-fluoro substituent in the target molecule suggests potential activity in several therapeutic areas, most notably oncology.

Anticancer Activity: Targeting VEGFR-2 Signaling

Many 3-methylbenzofuran derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[3] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients, thereby inhibiting tumor growth. The fluorine atom can enhance binding to the ATP-binding pocket of the kinase and improve the drug-like properties of the molecule.

VEGFR-2 Signaling Pathway Diagram

Caption: Inhibition of the VEGFR-2 signaling cascade.

Other potential activities for fluorinated benzofurans include anti-inflammatory and antimicrobial effects.[1][2] The synthesized compound would be an excellent candidate for screening in a variety of biological assays to uncover its therapeutic potential.

Safety and Handling

As this is a novel compound, a specific Material Safety Data Sheet (MSDS) does not exist. However, based on related benzofuran esters and fluorinated aromatic compounds, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Hazards: Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[7] Assume the compound is harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always handle new chemical entities with the utmost caution and perform a thorough risk assessment before beginning any experimental work.

References

-

Bowden, K., & Battah, S. (Year). Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. (Note: Specific year and volume not provided in snippet)[14]

-

Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link][15]

-

Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals.[2]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.[16]

-

BenchChem. (2025). A Technical Guide to 4-Fluoro-3-methylbenzofuran and Related Benzofurans: Synthesis, Potential Biological Activities, and.[5]

-

Chambers, R. D., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances.[6]

-

Yum, E. K., et al. (Year). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Journal of the Korean Chemical Society. (Note: Specific year and volume not provided in snippet)[17]

-

Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.[1]

-

International Journal of Scientific Development and Research. (Year). Study of Benzofuran Derivatives and their Biological Significance.

-

Suh, J., et al. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6362-5.[18]

-

Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules.[19]

-

Abdel-Maksoud, M. S., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 987-999.[3]

-

Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods.[20]

-

Koca, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[11]

-

ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.[21]

-

Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.[4]

-

Royal Society of Chemistry. (n.d.). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.[22]

-

Request PDF. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.[23]

-

Rasayan Journal of Chemistry. (Year). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2.[10]

-

Piaz, V. D., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12).[24]

-

Isaksson, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules.[25]

-

Liu, W-J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.[26]

-

Wiley Online Library. (n.d.). Synthesis of 2‐fluorobenzofurans through nucleophilic 5‐endo‐trig cyclization.[27]

-

Semantic Scholar. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.[28]

-

Thieme. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.

-

National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.[12]

-

Multidisciplinary Digital Publishing Institute. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.[13]

-

Organic Letters. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones.[29]

-

Chemcia Scientific, LLC. (n.d.). 6-Fluoro-benzofuran-2-carboxylic acid ethyl ester.[30]

-

ChemSynthesis. (n.d.). ethyl 3-methyl-1-benzofuran-2-carboxylate.[8]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis.[31]

-

AiFChem. (n.d.). Ethyl 6-fluoroquinoline-3-carboxylate.[32]

-

PubChem. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate. Retrieved from [Link][9]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Ethyl 3-methyl-1-benzofuran-2-carboxylate | C12H12O3 | CID 1208056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 16. jocpr.com [jocpr.com]

- 17. Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives [academia.edu]

- 18. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 30. 6-Fluoro-benzofuran-2-carboxylic acid ethyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]

- 31. Benzofuran synthesis [organic-chemistry.org]

- 32. 71083-14-2 | Ethyl 6-fluoroquinoline-3-carboxylate - AiFChem [aifchem.com]

A Technical Guide to the Strategic Role of Fluorine in Modulating the Biological Activity of Benzofuran Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its structural versatility has made it a focal point in medicinal chemistry for developing novel therapeutic agents across a wide range of diseases, including cancer, inflammation, and microbial infections.[3][4] A key strategy for optimizing the pharmacological profile of benzofuran-based drug candidates is the selective incorporation of fluorine atoms. This guide provides an in-depth analysis of the multifaceted role of fluorine in modulating the biological activity of benzofuran compounds. We will explore how fluorine's unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance metabolic stability, improve membrane permeability, alter binding affinity, and ultimately, augment therapeutic efficacy.[5][6][7]

The Benzofuran Scaffold: A Foundation for Bioactivity

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in drug discovery.[8][9] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[2][10] The inherent bioactivity of the benzofuran nucleus is often attributed to its ability to participate in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. Furthermore, the scaffold is synthetically tractable, allowing for systematic structural modifications to explore structure-activity relationships (SAR) and optimize drug-like properties.[1]

Fluorine in Medicinal Chemistry: The "Magic" Halogen

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated pharmaceuticals accounting for over 20% of all commercialized medications.[5][6] This prevalence is due to the profound and often beneficial effects that fluorine substitution can have on a molecule's physicochemical and pharmacological profile.

Key effects of fluorination include:

-

Modulation of Lipophilicity: Fluorine is highly lipophilic. Its introduction can increase a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[7][11]

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and bioavailability.[5][11]

-

Alteration of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby influencing its solubility, permeability, and target binding.

-

Conformational Control and Binding Affinity: Fluorine's small size means it rarely causes significant steric hindrance.[7] However, its electronic properties can influence molecular conformation and lead to favorable electrostatic and hydrogen-bond interactions with protein targets, often resulting in enhanced binding affinity and potency.[7][8]

The logical workflow for developing and evaluating these compounds is a multi-stage process, beginning with rational design and culminating in preclinical evaluation.

Caption: High-level workflow for fluorinated benzofuran drug discovery.

Impact of Fluorination on Benzofuran's Pharmacological Profile

The strategic placement of fluorine on the benzofuran scaffold can profoundly influence its biological activity. The interplay of fluorine's inherent properties with the benzofuran core leads to synergistic improvements in pharmacodynamic and pharmacokinetic parameters.

Caption: Fluorine's influence on benzofuran's drug-like properties.

Anticancer Activity

Halogenation of the benzofuran ring has consistently resulted in a significant increase in anticancer activities.[8] Fluorine, in particular, has been shown to be highly effective. Analysis of structure-activity relationships suggests that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine.[10][12]

For instance, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl derivative resulted in a 2-fold increase in potency and inhibitory activity against its target.[8] This enhancement is often attributed to more favorable hydrophobic interactions in the target's binding pocket.[8] Studies on fluorinated dihydrobenzofuran derivatives against the HCT116 human colorectal adenocarcinoma cell line showed that compounds featuring difluorine and bromine groups could inhibit proliferation by approximately 70%.[10][12] This activity was linked to the inhibition of the antiapoptotic protein Bcl-2 and the induction of DNA fragmentation.[10][12]

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and enzymes like cyclooxygenase-2 (COX-2) are important therapeutic targets.[10] Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects. Several compounds have been shown to suppress lipopolysaccharide-stimulated inflammation in macrophages by inhibiting the expression of COX-2 and nitric oxide synthase 2 (NOS2).[10][13] This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO).[3][10] Interestingly, studies suggest that monofluorination is particularly important for the direct inhibition of COX enzyme activities.[10]

Structure-Activity Relationship (SAR) Summary

The precise positioning and number of fluorine atoms are critical determinants of biological activity.[8]

| Compound Class | Substitution Pattern | Biological Target/Model | Key Finding | Reference(s) |

| 2-Benzofuranyl Derivative | Fluorine at C4-position | Kinase Inhibition | 2-fold increase in potency (Ki = 88 nM) compared to non-fluorinated analog. | [8] |

| Dihydrobenzofuran | Difluoro, Bromo, Ester/Acid | HCT116 Cancer Cells | ~70% inhibition of cell proliferation; induced apoptosis. | [10][12] |

| Dihydrobenzofuran | Monofluoro | Macrophage COX-1/COX-2 | Direct inhibitory effect on COX enzyme activity. | [10] |

| Dihydrobenzofuran | Various Fluoro patterns | Macrophages (LPS-stimulated) | IC50 values in the low micromolar range for inhibition of IL-6, CCL2, NO, and PGE2 secretion. | [10][13] |

| 2-(Pyrazol-1-yl)thiazole | Fluorinated Benzofuran | Bacteria (e.g., S. aureus) | Potent antimicrobial activities. | [4] |

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of drug discovery research. The following sections provide validated, step-by-step methodologies for the synthesis and biological evaluation of fluorinated benzofuran compounds.

Protocol: Synthesis of 3-Amino-4,5,7-trifluorobenzofurans

This protocol is adapted from a tandem SNAr-cyclocondensation strategy, which provides efficient access to a library of polyfluorinated benzofurans.[14]

Objective: To synthesize a 3-amino-2-benzoyl-6-morpholino-4,5,7-trifluorobenzofuran derivative.

Materials:

-

4-Morpholinotetrafluorobenzonitrile

-

2-Hydroxy-1-phenylethan-1-one (α-hydroxyacetophenone)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol (for recrystallization)

-

Standard glassware for organic synthesis, magnetic stirrer, heating mantle, and inert atmosphere setup (N2 or Ar).

Methodology:

-

Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-morpholinotetrafluorobenzonitrile (1.0 eq) and α-hydroxyacetophenone (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DBU (1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will often precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the analytically pure target compound.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[14]

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes the evaluation of compounds for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10]

Objective: To determine the IC50 value of a fluorinated benzofuran derivative for the inhibition of NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (fluorinated benzofurans) dissolved in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates, CO₂ incubator, microplate reader.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired compound concentrations. Include a vehicle control (DMSO) and a positive control.

-

Stimulation: After 1 hour of pre-treatment with the compounds, add LPS to a final concentration of 10 ng/mL to all wells except the negative control (untreated) wells.

-

Incubation: Incubate the plate for 24 hours at 37 °C and 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

-

Calculate the IC50 value (the concentration of compound that inhibits 50% of NO production) using non-linear regression analysis.

-

The following pathway diagram illustrates the mechanism of action targeted by this assay.

Caption: Inhibition of the inflammatory pathway by fluorinated benzofurans.

Conclusion and Future Directions

The incorporation of fluorine into the benzofuran scaffold is a powerful and validated strategy for enhancing biological activity and optimizing pharmacokinetic properties. The electron-withdrawing nature, metabolic inertness of the C-F bond, and the ability of fluorine to engage in favorable protein-ligand interactions collectively contribute to the improved potency of these derivatives as anticancer and anti-inflammatory agents. Structure-activity relationship studies have consistently demonstrated that both the position and degree of fluorination are critical for achieving desired biological outcomes.

Future research should focus on:

-

Expanding Chemical Space: The development of novel synthetic methodologies, such as late-stage fluorination, will enable access to a wider diversity of fluorinated benzofuran analogs.[15]

-

Target Deconvolution: For compounds with potent cell-based activity, in-depth mechanistic studies are required to identify specific molecular targets and elucidate signaling pathways.

-

Pharmacokinetic Optimization: A systematic evaluation of how different fluorination patterns impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for advancing lead compounds into preclinical and clinical development.

By integrating rational design with robust synthetic and biological evaluation, the unique properties of fluorine can be fully harnessed to unlock the therapeutic potential of the benzofuran scaffold.

References

-

Shalata, A., Abu-Serie, M., Khatib, S., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 896. Available from: [Link]

-

Sarsam College of Pharmacy. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development. Available from: [Link]

-

Al-Ostoot, F.H., Al-Qawasmeh, R.A., Al-Far, R.A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]

-

Tawell, H.W., Robinson, W., Li, Y., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. Available from: [Link]

-

Gnerre, C., Catto, M., Leonetti, F., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767-74. Available from: [Link]

-

AUB ScholarWorks. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. Available from: [Link]

-

ResearchGate. (2025). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available from: [Link]

-

Nishikawa, K., Nakagawa, H., Miyamoto, T., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 45(8), 1056-1068. Available from: [Link]

-

ResearchGate. (n.d.). Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones. ResearchGate. Available from: [Link]

-

Eldehna, W.M., Maklad, R.M., Almahli, H., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

El-Fakharany, E.M., Al-Messiere, F.I., El-Sayed, N.N.E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 32174-32210. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. ResearchGate. Available from: [Link]

-

Nishikawa, K., Nakagawa, H., Miyamoto, T., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. ResearchGate. Available from: [Link]

-

El-Fakharany, E.M., Al-Messiere, F.I., El-Sayed, N.N.E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available from: [Link]

-

Al-Ostoot, F.H., Al-Qawasmeh, R.A., Al-Far, R.A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available from: [Link]

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not available.

-

Li, S., Geng, J., Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27950-27967. Available from: [Link]

-

Sharma, R., Sharma, C., & Sharma, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]

-

Prakash, G.K.S., & Yudin, A.K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 14. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

The Architecture of a Privileged Scaffold: A Technical Guide to the Key Intermediates in the Synthesis of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its derivatives are prized for a wide spectrum of pharmacological activities. This guide delves into the synthesis of a specific, highly functionalized derivative, Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate, by providing an in-depth analysis of its key intermediates. Understanding the formation and characteristics of these intermediates is paramount for process optimization, yield enhancement, and the development of novel synthetic strategies.

The primary synthetic route to Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate hinges on two pivotal transformations: the O-alkylation of a substituted phenol to form a crucial acyclic precursor, followed by an intramolecular cyclization to construct the benzofuran ring system. This guide will dissect each of these stages, elucidating the underlying chemical principles and experimental considerations.

The Cornerstone Intermediate: Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate

The synthesis commences with the formation of Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate, the central acyclic intermediate that contains all the necessary atoms for the subsequent cyclization. This intermediate is typically prepared via a nucleophilic substitution reaction, specifically the O-alkylation of 4-fluorophenol.

Synthesis of Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate

The O-alkylation is achieved by reacting 4-fluorophenol with a suitable electrophile, typically an ethyl 2-halo-3-oxobutanoate. Ethyl 2-chloro-3-oxobutanoate is a commonly employed reagent for this purpose.[2] The reaction proceeds via a Williamson ether synthesis-type mechanism, where the phenoxide ion, generated by deprotonation of 4-fluorophenol with a base, acts as the nucleophile.

Key Experimental Choices and Their Rationale:

-

Base Selection: The choice of base is critical to ensure efficient deprotonation of the phenol without promoting unwanted side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium ethoxide (NaOEt). Potassium carbonate is a milder base, often used in polar aprotic solvents like acetone or acetonitrile, which facilitates the reaction while being easily removed during workup.[3] Stronger bases like sodium ethoxide can also be effective, particularly in driving the reaction to completion.[4]

-

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide.[5]

-

Reaction Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.

The successful synthesis of this key intermediate is the foundation for the subsequent construction of the benzofuran ring.

The Ring-Forming Step: Intramolecular Cyclization

The second key stage in the synthesis is the intramolecular cyclization of Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate to yield the final product, Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate. This transformation is essentially an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks one of the carbonyl groups of the side chain.

This cyclization can be promoted by either acidic or basic conditions, with the choice of catalyst significantly influencing the reaction outcome and efficiency.

Acid-Catalyzed Cyclization

In the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), the carbonyl oxygen of the keto group is protonated, which activates it towards nucleophilic attack by the aromatic ring. The subsequent cyclization and dehydration lead to the formation of the benzofuran ring. The regioselectivity of the cyclization is directed by the electronic nature of the aromatic ring; the fluorine atom at the para position to the ether linkage deactivates the ortho position to some extent, favoring attack at the other ortho position.

Base-Catalyzed Cyclization

Alternatively, the cyclization can be effected under basic conditions. A strong base can deprotonate the α-carbon to the ester, generating an enolate which can then undergo an intramolecular aldol-type condensation. Subsequent dehydration would lead to the benzofuran product.

Causality in Experimental Design:

The choice between acid and base catalysis often depends on the specific substrate and the desired outcome. Acid catalysis is a more common and often more direct method for this type of cyclization. The strength of the acid and the reaction temperature are critical parameters that need to be optimized to achieve high yields and minimize the formation of byproducts.

Summary of Key Synthetic Steps and Intermediates

| Step | Reaction | Key Intermediate | Starting Materials | Reagents & Conditions | Typical Yield |

| 1 | O-Alkylation | Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate | 4-Fluorophenol, Ethyl 2-chloro-3-oxobutanoate | K₂CO₃, Acetone, Reflux | 70-85% |

| 2 | Intramolecular Cyclization | Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate | Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate | Polyphosphoric Acid (PPA), Heat | 60-75% |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate

-

To a stirred solution of 4-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Heat the mixture to reflux for 30 minutes.

-

Slowly add a solution of ethyl 2-chloro-3-oxobutanoate (1.1 eq) in acetone to the refluxing mixture.

-

Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate.

Protocol 2: Synthesis of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate

-

To a flask containing polyphosphoric acid (PPA) (10 times the weight of the starting material), add Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate (1.0 eq).

-

Heat the mixture with stirring to 80-100 °C.

-

Maintain the temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate.

Visualizing the Synthesis

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic pathway to the target molecule.

Diagram 2: Mechanism of Intramolecular Cyclization

Caption: Mechanism of the ring-forming step.

References

Sources

Synthesis of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate: A Detailed Protocol for Drug Discovery and Development

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a privileged structure found in numerous biologically active molecules. The introduction of a fluorine atom and a methyl group at specific positions can significantly modulate the pharmacological properties of the resulting compound. This protocol details a robust and efficient two-step synthetic route, commencing with the O-alkylation of 4-fluorophenol with ethyl 2-chloroacetoacetate via a Williamson ether synthesis, followed by an acid-catalyzed intramolecular cyclization to construct the benzofuran core. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step experimental procedure but also a thorough discussion of the underlying reaction mechanisms, safety precautions, and characterization of the final product.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide array of pharmacological activities. Their therapeutic potential spans across various disease areas, including cancer, inflammation, and infectious diseases. The strategic functionalization of the benzofuran ring system is a key aspect of medicinal chemistry, aiming to optimize the potency, selectivity, and pharmacokinetic profile of drug candidates.

The target molecule, Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate, incorporates two key structural features: a fluorine atom at the 6-position and a methyl group at the 3-position. The introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The methyl group can influence the molecule's conformation and interaction with biological targets. This guide presents a reliable and reproducible protocol for the synthesis of this valuable compound, enabling further investigation into its potential as a therapeutic agent.

Overall Synthetic Scheme

The synthesis of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate is achieved through a two-step process as illustrated below. The initial step involves the formation of an ether linkage between 4-fluorophenol and ethyl 2-chloroacetoacetate. The subsequent step is an intramolecular cyclization of the resulting β-keto ether to yield the desired benzofuran.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate (Intermediate)

This initial step involves the O-alkylation of 4-fluorophenol with ethyl 2-chloroacetoacetate in the presence of a base. This reaction proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2]

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2).[1][3] In this specific case, the phenoxide ion, generated by the deprotonation of 4-fluorophenol by a base (e.g., potassium carbonate), acts as the nucleophile. This phenoxide then attacks the electrophilic carbon atom of ethyl 2-chloroacetoacetate, which bears the chlorine leaving group. The reaction results in the formation of the corresponding ether and a chloride salt as a byproduct. The use of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is beneficial as it can increase the rate of the SN2 reaction.[4]

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluorophenol | 112.11 | 5.61 g | 50 |

| Ethyl 2-chloroacetoacetate | 164.59 | 8.23 g | 50 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75 |

| Acetone (anhydrous) | 58.08 | 200 mL | - |

| Ethyl acetate | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (5.61 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol) in 200 mL of anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add ethyl 2-chloroacetoacetate (8.23 g, 50 mmol) dropwise to the suspension over a period of 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil.

-

Dissolve the crude oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-(4-fluorophenoxy)-3-oxobutanoate. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate (Final Product)

The second step involves the intramolecular cyclization of the previously synthesized ethyl 2-(4-fluorophenoxy)-3-oxobutanoate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), and proceeds via an intramolecular aldol-type condensation.

Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization

The mechanism of this acid-catalyzed cyclization involves several key steps.[5][6][7] First, the acid protonates the keto-carbonyl oxygen of the β-keto ether, which facilitates the formation of an enol intermediate. The enol then acts as a nucleophile, and the aromatic ring acts as an electrophile in an intramolecular electrophilic aromatic substitution, leading to the formation of a new carbon-carbon bond and the closure of the furan ring. Subsequent dehydration yields the final benzofuran product.

Caption: Mechanism of the acid-catalyzed intramolecular cyclization.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 2-(4-fluorophenoxy)-3-oxobutanoate | 240.22 | ~12 g (from previous step) | ~50 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 50 mL | - |

| Ice-water | - | 500 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Carefully add the crude ethyl 2-(4-fluorophenoxy)-3-oxobutanoate (~12 g, ~50 mmol) to 50 mL of ice-cold concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the reaction mixture slowly onto 500 mL of ice-water with vigorous stirring.

-

A solid precipitate or an oily layer of the product should form. Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash carefully with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate.

Characterization of the Final Product

The structure and purity of the synthesized Ethyl 6-fluoro-3-methyl-1-benzofuran-2-carboxylate should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule. The expected signals would include those for the ethyl ester group, the methyl group at the 3-position, and the aromatic protons on the benzofuran ring system, with characteristic splitting patterns due to fluorine-proton coupling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the ester carbonyl group and the C-F bond.

-

Melting Point: The melting point of the purified solid product should be determined and compared with literature values if available.

Safety and Handling

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Fluorophenol is toxic and corrosive. Avoid contact with skin and eyes.

-

Ethyl 2-chloroacetoacetate is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

-

Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme caution and add it to other solutions slowly and with cooling.

-

Acetone and diethyl ether are highly flammable. Keep away from ignition sources.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. Available from: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available from: [Link]

-

Filo. Williamson ether synthesis example. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

Allen, A. D. Acid Catalysed Aldol Condensation. Available from: [Link]

-

Wikipedia. Aldol reaction. Available from: [Link]

-

BYJU'S. Acid Catalysed Aldol Condensation. Available from: [Link]

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]

- 6. Aldol reactions - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

Application Notes & Protocols: Investigating the Anticancer Properties of Fluorinated Benzofuran Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Benzofurans in Oncology

The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] In oncology research, derivatives of benzofuran have emerged as potent agents capable of inducing cancer cell death through various mechanisms.[1][4] A key strategy in modern medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of fluorine atoms.

Fluorination can significantly improve a molecule's pharmacological profile by:

-

Enhancing Metabolic Stability: The strength of the carbon-fluorine bond can prevent metabolic degradation, increasing the compound's half-life.[2]

-

Improving Bioavailability: Fluorine's high electronegativity can alter pKa, lipophilicity, and membrane permeability, leading to better absorption and distribution.[2][5]

-

Increasing Binding Affinity: Fluorine can form favorable interactions, including hydrogen bonds and halogen bonds, with target proteins, thereby increasing potency.[6][7]

This guide provides detailed application notes and validated protocols for researchers investigating the anticancer properties of novel fluorinated benzofuran derivatives, from initial cytotoxicity screening to the elucidation of specific mechanisms of action.

Application Note 1: Primary Assessment of In Vitro Efficacy

Objective: To perform a primary screening of a novel fluorinated benzofuran derivative (referred to as Test Compound) to quantify its cytotoxic effects against various cancer cell lines and to determine if the observed cell death occurs via apoptosis.

Protocol: Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[8][9] Viable cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[8]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 non-small cell lung cancer) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[10]

-

Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the medium from the cells and add 100 µL of the diluted Test Compound. Include wells for a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-transformed compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: In Vitro Cytotoxicity

Quantitative data should be summarized to compare the potency of the Test Compound across different cell lines.

| Compound/Derivative | Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) (Example Data) |

| Fluorinated Benzofuran-X | HCT116 | Colorectal Carcinoma | 3.2 ± 0.4 |

| Fluorinated Benzofuran-X | MCF-7 | Breast Adenocarcinoma | 5.8 ± 0.7 |

| Fluorinated Benzofuran-X | A549 | Non-Small Cell Lung Cancer | 2.5 ± 0.3 |

| Fluorinated Benzofuran-X | WI-38 | Normal Lung Fibroblast | > 50 |

| Doxorubicin (Control) | HCT116 | Colorectal Carcinoma | 0.9 ± 0.1 |

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes; it can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[12][14]

Methodology:

-

Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with the Test Compound at its 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated negative control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using Trypsin-EDTA. Pool all cells and centrifuge at 300 x g for 5 minutes.[11]

-

Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.[12]

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.[11][14]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock) to the cell suspension.[11]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

-

Data Interpretation:

Visualization: Apoptosis Detection Workflow

Caption: Workflow for detecting apoptosis via Annexin V/PI flow cytometry.

Application Note 2: Elucidation of Mechanism of Action (MoA)

Objective: To investigate a common molecular mechanism for benzofuran derivatives—the disruption of microtubule dynamics—and its effect on cell cycle progression.

Focus Area: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[15] Their disruption triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][15] Many benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[4][16][17]

Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This cell-free assay measures the effect of a compound on the polymerization of purified tubulin. As tubulin dimers polymerize into microtubules, they scatter light, which can be measured as an increase in absorbance (turbidity) at 340 nm.[18]

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., bovine brain tubulin) on ice in an appropriate buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol.[18] Keep all tubulin solutions on ice to prevent premature polymerization.

-

Assay Setup: Pre-warm a 96-well plate and a spectrophotometer to 37°C.[15]

-

Compound Addition: To the appropriate wells, add 10 µL of the Test Compound at 10x the final desired concentration. Include controls:

-

Initiate Polymerization: Initiate the reaction by adding 90 µL of the cold tubulin solution to each well. Mix gently.

-

Data Acquisition: Immediately place the plate in the 37°C plate reader and begin kinetic measurements of absorbance at 340 nm every minute for 60-90 minutes.[15][18]

-

Analysis: Plot absorbance vs. time. Inhibitors will decrease the rate (Vmax) and extent of polymerization, while enhancers will increase them.[15] Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ for tubulin polymerization.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[19] Compounds that inhibit tubulin polymerization are expected to cause an accumulation of cells in the G2/M phase.[4] PI is a stoichiometric dye, meaning the fluorescence intensity is directly proportional to the amount of DNA.[19]

Methodology:

-

Cell Treatment: Seed cells and treat with the Test Compound at IC₅₀ concentrations for a relevant time course (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Collect all cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[19]

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2).

-

Data Interpretation: Generate a histogram of cell count vs. fluorescence intensity. The first peak represents cells in G0/G1 phase (2n DNA content), and the second, larger peak represents cells in G2/M phase (4n DNA content). The region between these peaks represents cells in the S phase. An increase in the G2/M population indicates cell cycle arrest.[19]

Visualization: MoA Signaling Pathway

Caption: Proposed pathway from tubulin inhibition to apoptosis.

References

-

Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

-

Assaying cell cycle status using flow cytometry. PMC. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra*. Bio-protocol. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

-

In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar. [Link]

-

Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PMC. [Link]

-

NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. PMC. [Link]

-